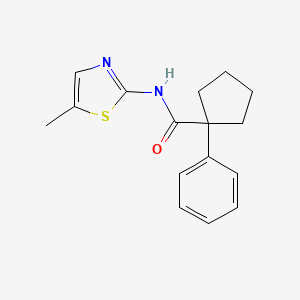

N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation reactions, where thioamides are key intermediates. A study by Milinkevich et al. (2008) highlights a process involving the condensation of 3-chloropentane-2,4-dione with thioamides, leading to the creation of 1-(thiazol-5-yl)ethanones. These intermediates undergo Wittig olefination and subsequent 1,3-dipolar cycloaddition to produce thiazole diheterocyclic scaffolds, which can be further diversified through aminolysis (Milinkevich, Ye, & Kurth, 2008).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can significantly influence the molecule's electronic and spatial configuration. Research by Prabhuswamy et al. (2016) on the synthesis and crystal structure analysis of related compounds provides insights into the impact of the thiazole ring on the overall molecular geometry, showcasing how hydrogen bonding and other non-covalent interactions stabilize the molecular structure (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Chemical Reactions and Properties

Thiazole derivatives participate in a variety of chemical reactions, leveraging the reactivity of the thiazole ring. The study by Kumar, Parameshwarappa, and Ila (2013) describes an efficient route to thiazoles via chemoselective thionation-cyclization of functionalized enamides, mediated by Lawesson's reagent. This method underscores the versatility of thiazole compounds in synthesizing functionalized molecules with potential biological activity (Kumar, Parameshwarappa, & Ila, 2013).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The crystalline nature of these compounds, as discussed by Prabhuswamy et al. (2016), plays a crucial role in determining their physical characteristics, which are essential for their application in various fields (Prabhuswamy et al., 2016).

Wissenschaftliche Forschungsanwendungen

Formation of Methyl 5,6-Dihydro-l, 3(4H)-thiazine-4-carboxylates

Research on the compound's derivatives demonstrates its role in the formation of methyl 5,6-dihydro-l, 3(4H)-thiazine-4-carboxylates, which are significant in organic synthesis processes. This involves the transformation of the compound with HCl or TsOH in MeCN or toluene, yielding various thiazolone and thiazolyl sulfide products. The reaction intermediates and the subsequent products formed are of interest for further organic synthesis studies (Jenny & Heimgartner, 1989).

Alternative Products in One-pot Reaction

In a study exploring one-pot cyclocondensation reactions, derivatives of the compound were obtained as alternative products. This research highlights its application in synthesizing novel compounds, which could have implications for developing new pharmaceuticals or materials (Krauze et al., 2007).

Anticancer Agents Synthesis

A significant application of this compound is in the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, which exhibit potent anticancer activities. This research shows its utility in creating new pharmacophores with potential therapeutic applications in cancer treatment (Gomha et al., 2017).

Antitumor Activity

Another study focused on synthesizing new carboxamides using the compound and investigated their antitumor activity. This illustrates its role in developing new antitumor agents, contributing significantly to cancer pharmacology (Ostapiuk et al., 2017).

Antimicrobial and Antibacterial Drugs

The compound has been utilized in the synthesis of new antibiotic and antibacterial drugs, particularly focusing on developing treatments against both Gram-positive and Gram-negative bacteria. This underscores its significance in addressing global health challenges like antibiotic resistance (Ahmed, 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-12-11-17-15(20-12)18-14(19)16(9-5-6-10-16)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTIPUCXGKYDMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide](/img/structure/B2494474.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494476.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide](/img/structure/B2494485.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494487.png)